Cas no 5833-82-9 (N-(2-methylphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine)
5833-82-9 structure
Product Name:N-(2-methylphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine
CAS No:5833-82-9
MF:C15H13N3S
MW:267.348821401596
CID:1610012
PubChem ID:1092465
Update Time:2025-04-21
N-(2-methylphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- N-(2-methylphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine
- 2-thiazolamine, N-(2-methylphenyl)-4-(3-pyridinyl)-
- HMS2833K10
- 61889-52-9
- MLS001206645
- DTXSID30360240
- STK138308
- SR-01000326503
- (4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine
- BAS 08770291
- CHEMBL1411803
- SR-01000326503-1
- SMR000524312
- DB-073025
- AKOS000563618
- 5833-82-9
-
- Inchi: 1S/C15H13N3S/c1-11-5-2-3-7-13(11)17-15-18-14(10-19-15)12-6-4-8-16-9-12/h2-10H,1H3,(H,17,18)
- InChI Key: FXHPQWBPQCARGY-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=NC=CC=2)N=C1NC1C=CC=CC=1C
Computed Properties
- Exact Mass: 267.08319
- Monoisotopic Mass: 267.083018
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66
- Surface Charge: 0
- XLogP3: 3.8
Experimental Properties
- Density: 1.255
- Boiling Point: 451.9°C at 760 mmHg
- Flash Point: 227.1°C
- Refractive Index: 1.67
- PSA: 37.81
- LogP: 3.8
N-(2-methylphenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine Related Literature
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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